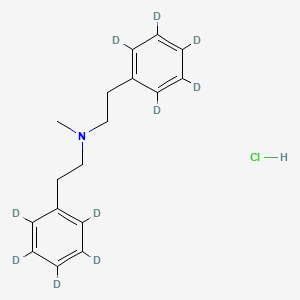

Demelverine-d10 Hydrochloride

Description

BenchChem offers high-quality Demelverine-d10 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Demelverine-d10 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-N-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOQXFHZJHKAGO-UUQOOZBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN(C)CCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quintessential Tool in Quantitative Bioanalysis: A Technical Guide to the Research Applications of Demelverine-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Pharmacokinetics

In the landscape of modern drug development, the precise characterization of a compound's pharmacokinetic (PK) profile is not merely a regulatory requirement but a fundamental cornerstone of understanding its efficacy and safety. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a dynamic process that dictates therapeutic windows and dosing regimens. The quantitative measurement of drug concentrations in biological matrices such as plasma, serum, or urine is therefore a critical task, demanding the utmost accuracy and reliability.

This guide focuses on Demelverine-d10 Hydrochloride, a deuterated analogue of the antispasmodic agent Demelverine. While Demelverine itself has applications as a smooth muscle relaxant[1], the primary and pivotal role of its deuterated form in research is as a stable isotope-labeled internal standard (SIL-IS). The strategic replacement of ten hydrogen atoms with their heavier, stable isotope, deuterium, renders Demelverine-d10 Hydrochloride an indispensable tool for quantitative bioanalysis, particularly when coupled with the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document serves as a technical exploration into the core utility of Demelverine-d10 Hydrochloride. We will delve into the causality behind its use, the principles that make it the "gold standard" for internal standards, and provide a detailed, field-proven protocol for its application in a typical research setting.

The Scientific Rationale: Why Deuterated Internal Standards Reign Supreme

The fundamental principle of quantitative analysis using an internal standard is to add a known amount of a reference compound to every sample, calibrator, and quality control (QC) sample. This IS corrects for variability inherent in the analytical process. An ideal IS should behave identically to the analyte of interest (in this case, Demelverine) during sample extraction, chromatography, and ionization, but be distinguishable by the detector.

Demelverine-d10 Hydrochloride fulfills this role with exceptional fidelity. Being chemically identical to Demelverine, it experiences the same degree of loss during sample preparation, the same retention time on an HPLC column, and, crucially, the same response to matrix effects in the mass spectrometer's ion source[2]. Matrix effects, the suppression or enhancement of ionization due to co-eluting endogenous components from the biological sample, are a major source of imprecision and inaccuracy in LC-MS/MS assays. By co-eluting and responding to these effects in the same manner as the analyte, the SIL-IS allows for a highly accurate analyte/IS peak area ratio, which is the basis for quantification. The only significant difference is its mass, which allows the mass spectrometer to easily differentiate it from the non-deuterated analyte.

This near-perfect emulation of the analyte's behavior provides a self-validating system for each sample, ensuring the integrity and reproducibility of the generated pharmacokinetic data.

Physicochemical Properties: Analyte vs. Internal Standard

A clear understanding of the molecular properties of both the analyte and the internal standard is critical for method development. The introduction of ten deuterium atoms results in a predictable mass shift, which is the key to its utility.

| Property | Demelverine | Demelverine-d10 Hydrochloride |

| Chemical Name | N-methyl-N-(2-phenylethyl)benzeneethanamine | N-Methyl-N-(2-phenylethyl)benzeneethanamine-d10 Hydrochloride |

| Molecular Formula | C₁₇H₂₁N | C₁₇H₁₂D₁₀ClN |

| Molecular Weight | 239.35 g/mol [3] | 285.88 g/mol |

| Monoisotopic Mass | 239.1674 u | 249.2303 u |

Note: The molecular weight for Demelverine-d10 Hydrochloride is for the deuterated amine portion combined with hydrochloride.

Core Application: A Representative Bioanalytical LC-MS/MS Protocol for Demelverine Quantification

Preparation of Standards and Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Demelverine Hydrochloride and Demelverine-d10 Hydrochloride (Internal Standard, IS) in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Demelverine stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

-

Internal Standard Working Solution (50 ng/mL):

-

Dilute the Demelverine-d10 Hydrochloride stock solution with methanol to achieve a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

-

Sample Preparation: Protein Precipitation

This workflow is designed for high-throughput analysis, balancing efficiency with cleanliness of the final extract.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. rjptonline.org [rjptonline.org]

- 4. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mathewsopenaccess.com [mathewsopenaccess.com]

Demelverine-d10 Hydrochloride: Structural Elucidation, Pharmacological Context, and Analytical Applications

Executive Summary

Demelverine is a potent spasmolytic agent characterized by its dual mechanism of action, combining anticholinergic properties with phosphodiesterase-4 (PDE4) inhibition[1]. In pharmacokinetic, toxicological, and forensic research, the accurate quantification of demelverine in complex biological matrices is critical. Demelverine-d10 Hydrochloride serves as a stable isotope-labeled internal standard (SIL-IS) specifically engineered for these analytical workflows[2]. By incorporating ten deuterium atoms, this isotopologue provides a distinct mass shift sufficient to avoid isotopic cross-talk in liquid chromatography-tandem mass spectrometry (LC-MS/MS), while retaining identical physicochemical and chromatographic properties to the unlabeled analyte[3]. This technical guide details the structural properties, pharmacological pathways, and a self-validating analytical protocol utilizing Demelverine-d10 Hydrochloride.

Chemical Profile & Structural Elucidation

Demelverine, chemically known as N-methyl-N-(2-phenylethyl)benzeneethanamine, is a lipophilic tertiary amine[4]. The deuterated variant, Demelverine-d10, features deuterium substitutions on the two phenyl rings. This specific deuteration strategy ensures isotopic stability, preventing hydrogen-deuterium exchange with aqueous solvents during sample preparation or chromatography[2][5].

Table 1: Physicochemical Properties of Demelverine and Demelverine-d10 Hydrochloride

| Property | Demelverine Hydrochloride (Unlabeled) | Demelverine-d10 Hydrochloride |

| CAS Number | 18719-09-0[4] | 1285975-65-6[2] |

| Molecular Formula | C17H22ClN[4] | C17H12D10ClN[2] |

| Molecular Weight | 275.8 g/mol [4] | 285.88 g/mol [2] |

| Chemical Class | Papaverine-related compound[1] | Stable Isotope-Labeled Standard |

| Primary Use | Spasmolytic research[1] | LC-MS/MS Internal Standard[3] |

Pharmacological Context: Spasmolytic Mechanism of Action

The therapeutic efficacy of demelverine is rooted in its "papaverine-like" action[1]. As a selective PDE4 inhibitor, demelverine prevents the enzymatic degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells[1]. The causality of smooth muscle relaxation follows a distinct biochemical cascade:

-

Inhibition: Demelverine blocks the PDE4 enzyme, leading to intracellular cAMP accumulation[1].

-

Activation: Elevated cAMP levels activate Protein Kinase A (PKA)[1].

-

Phosphorylation: Active PKA phosphorylates Myosin Light Chain Kinase (MLCK), rendering it inactive[1].

-

Relaxation: Inactive MLCK cannot phosphorylate myosin, thereby preventing the actin-myosin cross-bridging required for muscle contraction, resulting in targeted smooth muscle relaxation[1].

Figure 1: Pharmacological mechanism of Demelverine inducing smooth muscle relaxation.

Analytical Application: Demelverine-d10 as an Internal Standard

In quantitative bioanalysis, matrix effects—such as ion suppression or enhancement caused by endogenous biological components—can severely compromise the accuracy of electrospray ionization (ESI) mass spectrometry[3]. Demelverine-d10 Hydrochloride is employed to definitively mitigate these effects. Because the deuterated standard co-elutes with the unlabeled drug during liquid chromatography, it experiences the exact same ionization environment. By calculating the peak area ratio of the analyte to the SIL-IS, variations in extraction recovery and ionization efficiency are mathematically canceled out, establishing a highly rigorous, self-validating quantitative system.

Figure 2: LC-MS/MS analytical workflow utilizing Demelverine-d10 as an internal standard.

Experimental Protocol: LC-MS/MS Quantification Workflow

The following protocol describes the extraction and quantification of demelverine from human plasma. The choice of 1-chlorobutane for liquid-liquid extraction (LLE) is driven by its proven efficacy in yielding clean chromatograms and exceptionally high recoveries for basic drugs, minimizing endogenous phospholipid interference[6].

Step-by-Step Methodology:

-

Sample Aliquoting & Spiking:

-

Transfer 200 µL of human plasma into a clean microcentrifuge tube.

-

Causality: Spiking early ensures the internal standard undergoes the exact same degradative, binding, and extraction losses as the endogenous analyte. Add 20 µL of Demelverine-d10 working solution (100 ng/mL in methanol). Vortex for 10 seconds.

-

-

Alkalinization:

-

Add 50 µL of 0.1 M Sodium Hydroxide (NaOH).

-

Causality: Demelverine is a basic tertiary amine. Raising the pH suppresses ionization, driving the molecule into its uncharged, lipophilic free-base form, which is essential for efficient partitioning into the organic solvent[6].

-

-

Liquid-Liquid Extraction (LLE):

-

Add 1.0 mL of 1-chlorobutane[6].

-

Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

-

Causality: 1-chlorobutane provides an optimal polarity index for extracting phenethylamine derivatives while leaving polar matrix components (salts, proteins) trapped in the aqueous phase[6].

-

-

Evaporation & Reconstitution:

-

Transfer 800 µL of the upper organic layer to a clean glass vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50% Water / 50% Acetonitrile containing 0.1% Formic Acid).

-

Causality: Formic acid ensures the tertiary amine is fully protonated prior to positive electrospray ionization (ESI+), maximizing detection sensitivity.

-

-

Self-Validation & Quality Control:

-

Blank Matrix Validation: Run a blank matrix sample (plasma without analyte or IS) to confirm the absence of isotopic cross-talk or endogenous interference.

-

Zero Sample Validation: Run a zero sample (plasma with IS only) to ensure the Demelverine-d10 standard does not contain unlabeled demelverine impurities that could skew the calibration curve.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL onto a C18 reversed-phase column.

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., Unlabeled Demelverine: [M+H]+ m/z 240.2 → product ion; Demelverine-d10: [M+H]+ m/z 250.2 → product ion).

-

Conclusion

Demelverine-d10 Hydrochloride is an indispensable tool in modern bioanalytical chemistry. By perfectly mirroring the physicochemical behavior of demelverine while providing a distinct mass spectrometric signature, it enables highly accurate, self-validating quantification. This analytical robustness is critical for advancing our understanding of demelverine's anticholinergic and PDE4-inhibitory pharmacodynamics in therapeutic and toxicological research.

References

-

[4] Title: Demelverine Hydrochloride | CID 12598088 | Source: PubChem - NIH | URL: [Link]

-

[2] Title: CAS No : 1285975-65-6 | Chemical Name : Demelverine-d10 Hydrochloride | Source: Pharmaffiliates | URL: [Link]

-

[3] Title: Adulteration of Brain Health Food Supplements by the Addition of Pharmaceutical Drugs | Source: MDPI | URL: [Link]

-

[6] Title: Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs | Source: GTFCh | URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mdpi.com [mdpi.com]

- 4. Demelverine Hydrochloride | C17H22ClN | CID 12598088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Demelverine-d10 Hydrochloride price,buy Demelverine-d10 Hydrochloride - chemicalbook [chemicalbook.com]

- 6. gtfch.org [gtfch.org]

Demelverine as an Antispasmodic Agent: Molecular Mechanisms, Pharmacological Profiling, and Experimental Validation

Abstract Demelverine (N-methyl-N-(2-phenylethyl)benzeneethanamine) is a spasmolytic agent utilized in the management of smooth muscle spasms. Often compared to papaverine and drotaverine, demelverine exhibits a unique polypharmacological profile. This technical whitepaper elucidates the dual-pathway mechanism of demelverine—combining muscarinic receptor antagonism with phosphodiesterase (PDE) inhibition—and provides standardized, self-validating experimental protocols for evaluating its efficacy in preclinical models.

Chemical and Pharmacological Profile

Demelverine is an N-methyldiphenethylamine derivative, typically formulated as demelverine hydrochloride for enhanced aqueous solubility in experimental and clinical settings[1],[2]. Unlike highly selective spasmolytics (such as drotaverine, which strictly targets PDE4), demelverine is broadly classified as having a "papaverine-like" action[3]. This indicates that it exerts its relaxant effects across multiple molecular targets, making it a versatile tool for investigating complex smooth muscle pathologies. It is primarily indicated for gastrointestinal, biliary, and genitourinary tract spasms[3].

Table 1: Comparative Pharmacological Profile of Spasmolytic Agents

| Feature | Demelverine | Drotaverine | Papaverine |

| Chemical Class | N-methyldiphenethylamine | Isoquinoline derivative | Isoquinoline alkaloid |

| Primary Target | Muscarinic Receptors & PDE | Selective PDE4 | Non-selective PDE |

| Mechanism | Anticholinergic & Papaverine-like | cAMP accumulation via PDE4 inhibition | cAMP/cGMP accumulation |

| Therapeutic Use | GI, biliary, genitourinary spasms | GI, biliary, genitourinary spasms | Vasospasm, visceral spasm |

Mechanisms of Action: The Dual-Pathway Paradigm

The antispasmodic efficacy of demelverine is driven by a synergistic, dual-mechanism approach targeting both surface receptor-mediated and intracellular signaling cascades[3].

2.1. Muscarinic Receptor Antagonism (Anticholinergic Pathway)

Demelverine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) located on the sarcolemma of smooth muscle cells[3]. Under physiological conditions, the binding of acetylcholine (ACh) to M2 and M3 receptors triggers G-protein coupled cascades (Gq/11), leading to inositol triphosphate (IP3) generation, intracellular calcium (Ca2+) release, and subsequent muscle contraction. By blocking ACh binding, demelverine inhibits this primary contractile stimulus, inducing profound relaxation[3].

2.2. Phosphodiesterase (PDE) Inhibition (Papaverine-like Pathway)

Beyond surface receptor blockade, demelverine permeates the cell to inhibit phosphodiesterase (PDE) enzymes, which are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP)[3]. The inhibition of PDE prevents cAMP degradation, leading to an intracellular accumulation of this secondary messenger. Elevated cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates Myosin Light Chain Kinase (MLCK), rendering it inactive[3]. The inactivation of MLCK prevents the phosphorylation of the myosin regulatory light chain, a critical step required for the cross-bridge cycling between actin and myosin filaments[3].

Caption: Demelverine Dual-Pathway Mechanism: Anticholinergic and PDE Inhibition.

Experimental Methodologies & Validation Protocols

To rigorously evaluate the spasmolytic properties of demelverine, researchers must employ self-validating experimental systems that isolate its dual mechanisms. The following protocols are designed to ensure data integrity, causality, and reproducibility.

3.1. Ex Vivo Isometric Tension Recording (Organ Bath Assay)

This protocol isolates the macroscopic relaxant effects of demelverine on intact smooth muscle tissue, allowing researchers to differentiate between its anticholinergic and PDE-inhibitory properties.

-

Step 1: Tissue Preparation: Isolate segments of guinea pig ileum (approx. 2 cm).

-

Causality: The guinea pig ileum is a highly responsive smooth muscle model with a dense, well-characterized population of muscarinic receptors, making it the gold standard for validating anticholinergic efficacy.

-

-

Step 2: Equilibration: Suspend the tissue in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Apply a resting tension of 1g for 60 minutes.

-

Causality: This specific buffer and aeration mixture maintains physiological pH (7.4) and tissue viability, ensuring that receptor conformations and intracellular enzyme activities remain in their native state prior to drug exposure.

-

-

Step 3: Pathway-Specific Pre-contraction (Self-Validating Step):

-

To isolate Anticholinergic Activity: Induce contraction using a submaximal dose of Acetylcholine (e.g., 1 µM). Causality: ACh specifically stimulates mAChRs, allowing the researcher to isolate demelverine's competitive antagonism.

-

To isolate PDE Inhibition / Calcium Blockade: Induce contraction using a high K+ solution (e.g., 60 mM KCl). Causality: KCl induces receptor-independent membrane depolarization and direct calcium influx, bypassing the mAChR. If demelverine relaxes KCl-induced contractions, it validates the presence of the secondary, intracellular "papaverine-like" mechanism[3].

-

-

Step 4: Cumulative Dosing: Administer demelverine in cumulative half-log concentrations (e.g., 10^-8 to 10^-4 M).

-

Causality: Cumulative dosing allows for the construction of a continuous sigmoidal dose-response curve to accurately calculate the IC50 without washing out the preparation. This minimizes tissue desensitization and mechanical stress, preserving the integrity of the dose-response relationship.

-

Caption: Step-by-step workflow for in vitro smooth muscle relaxation assay.

3.2. In Vitro Phosphodiesterase (PDE) Inhibition Assay

To biochemically validate the "papaverine-like" intracellular mechanism, a fluorometric PDE assay is required.

-

Step 1: Enzyme Incubation: Incubate purified PDE enzymes with a fluorescently labeled cAMP substrate in the presence of varying concentrations of demelverine.

-

Causality: Using a labeled substrate allows for the direct quantification of cAMP hydrolysis rates, providing a precise biochemical readout of PDE activity independent of downstream muscle mechanics.

-

-

Step 2: Reaction Termination & Detection: Stop the reaction using a binding reagent that specifically targets unhydrolyzed cAMP, followed by fluorescence polarization (FP) measurement.

-

Causality: FP provides a homogeneous, wash-free detection method that minimizes pipetting errors and maximizes the signal-to-noise ratio, ensuring high trustworthiness of the calculated Ki (inhibitory constant) values.

-

Conclusion

Demelverine represents a highly versatile pharmacological tool in the study of smooth muscle physiology. By integrating muscarinic receptor antagonism with phosphodiesterase inhibition, it offers a broader spectrum of spasmolytic activity compared to highly selective agents like drotaverine[3]. Understanding these mechanisms through rigorous, pathway-isolating protocols enables researchers to accurately map demelverine's polypharmacology and positions it as a valuable reference compound in modern antispasmodic drug development.

References

- Title: Demelverine as a Potential Alternative to Drotaverine in Spasmolytic Research: A Comparative Guide Source: BenchChem URL

- Title: Demelverine Hydrochloride (rINNM)

- Source: NIH Global Substance Registration System (GSRS)

Sources

Technical Whitepaper: Structural Elucidation and Bioanalytical Application of Demelverine-d10 Hydrochloride

Executive Summary

In the rigorous landscape of modern drug development and pharmacokinetic (PK) profiling, the precision of bioanalytical quantification is paramount. Demelverine, a well-documented antispasmodic agent and bronchodilator[1], requires highly sensitive assays to monitor its concentration in biological matrices. To achieve absolute quantification free from matrix interference, researchers rely on stable isotope-labeled internal standards (SIL-IS).

This technical guide provides an in-depth analysis of Demelverine-d10 Hydrochloride , detailing its core chemical identifiers (CAS number, molecular formula), the mechanistic rationale for its deuteration, and a self-validating experimental protocol for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Chemical Identity & Structural Parameters

Demelverine Hydrochloride (N-methyl-N,N-diphenethylamine hydrochloride) acts on smooth muscle tissue to relieve spasms[2]. Its deuterated counterpart, Demelverine-d10 Hydrochloride, is synthesized by replacing 10 specific hydrogen atoms on the two phenyl rings with deuterium isotopes.

According to authoritative standards provided by , the incorporation of these heavy isotopes alters the molecular weight and formula while preserving the molecule's fundamental physicochemical properties[3].

Quantitative Data Summary

Table 1: Physicochemical and Structural Parameters

| Parameter | Demelverine Hydrochloride (Analyte) | Demelverine-d10 Hydrochloride (IS) |

| CAS Number | 18719-09-0[4] | 1285975-65-6[3] |

| Molecular Formula | C₁₇H₂₂ClN[4] | C₁₇H₁₂D₁₀ClN[3] |

| Molecular Weight | 275.82 g/mol | 285.88 g/mol [3] |

| Free Base Monoisotopic Mass | 239.17 Da[5] | 249.23 Da |

| Pharmacological Class | Antispasmodic / Bronchodilator[1] | Stable Isotope-Labeled Internal Standard |

The Mechanistic Rationale for Deuteration (E-E-A-T)

In mass spectrometry, biological matrices (like human plasma or urine) contain endogenous phospholipids and salts that can cause severe ion suppression or enhancement in the Electrospray Ionization (ESI) source.

Why use Demelverine-d10? Because Demelverine-d10 shares the exact pKa and lipophilicity (logP) as the unlabeled drug, it co-elutes perfectly during chromatographic separation. Causality: Any matrix component eluting at that specific retention time will suppress or enhance the ionization of both the analyte and the internal standard equally. By quantifying the ratio of their signals, the matrix effect is mathematically canceled out.

Why a +10 Da Mass Shift? A common pitfall in bioanalysis is "isotopic cross-talk," where the natural heavy isotopes (e.g., ¹³C, ³⁷Cl) of a high-concentration analyte bleed into the mass channel of the internal standard. Causality: By utilizing a highly deuterated standard with a +10 Da mass shift, the precursor ion of the IS (m/z 250.2) is placed far beyond the natural isotopic envelope of the analyte (m/z 240.2). This ensures zero cross-talk, drastically improving the assay's Signal-to-Noise (S/N) ratio and lowering the Limit of Quantification (LOQ).

Mass Spectrometry (LC-MS/MS) Quantification Logic for Demelverine and Demelverine-d10.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system for quantifying Demelverine in plasma using Demelverine-d10 Hydrochloride.

Phase 1: Sample Preparation (Protein Precipitation)

-

Aliquot & Spike: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube. Spike with 10 µL of Demelverine-d10 working internal standard (100 ng/mL).

-

Mechanistic Causality: Spiking the SIL-IS at the very beginning of the workflow ensures that any subsequent volumetric losses, degradation, or extraction inefficiencies affect the analyte and IS equally, preserving the quantitative ratio.

-

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 30 seconds.

-

Mechanistic Causality: The 3:1 organic-to-aqueous ratio rapidly denatures plasma proteins, breaking protein-drug binding and releasing Demelverine into the solvent. Formic acid lowers the pH, ensuring the basic tertiary amine group of Demelverine remains protonated and highly soluble in the organic supernatant.

-

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Mechanistic Causality: High-speed centrifugation at low temperatures compacts the precipitated proteins into a dense, hard pellet. This prevents microscopic particulates from carrying over and clogging the UHPLC column frits.

-

Step-by-step bioanalytical sample preparation workflow using Demelverine-d10.

Phase 2: LC-MS/MS Analysis & System Validation

-

Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

-

Mechanistic Causality: The hydrophobic C18 stationary phase effectively retains the phenethyl groups of Demelverine. The gradient elution separates the target analytes from early-eluting polar salts and late-eluting phospholipids, minimizing source contamination.

-

-

System Suitability (Self-Validating Step): Before analyzing unknown biological samples, the sequence must inject a blank plasma extract, a Lower Limit of Quantification (LLOQ) standard, and three levels of Quality Control (QC) samples (Low, Mid, High).

-

Mechanistic Causality: The blank ensures there is no carryover or isotopic cross-talk. The LLOQ must demonstrate a signal-to-noise ratio > 10. The QCs validate that the standard curve remains linear and accurate (within ±15% of nominal concentration) throughout the entire run, creating a closed, self-validating analytical batch.

-

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion[M+H]⁺ | Product Ion (Quantifier) | Collision Energy (CE) |

| Demelverine | m/z 240.2 | m/z 91.1 (Benzyl cation) | 25 eV |

| Demelverine-d10 | m/z 250.2 | m/z 96.1 (d₅-Benzyl cation) | 25 eV |

References

-

Pharmaffiliates. "Demelverine-d10 Hydrochloride". Pharmaffiliates API Standards. URL:[Link]

-

National Center for Biotechnology Information (NCBI). "Demelverine Hydrochloride | C17H22ClN | CID 12598088". PubChem Database. URL:[Link]

-

National Center for Biotechnology Information (NCBI). "Demelverine | C17H21N | CID 65608". PubChem Database. URL:[Link]

Sources

- 1. DEMELVERINE HYDROCHLORIDE [drugs.ncats.io]

- 2. Demelverine-d10 Hydrochloride price,buy Demelverine-d10 Hydrochloride - chemicalbook [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Demelverine Hydrochloride | C17H22ClN | CID 12598088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Demelverine | C17H21N | CID 65608 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploratory Studies of Demelverine and its Metabolites

Abstract

This technical guide provides a comprehensive framework for the exploratory investigation of Demelverine, an antispasmodic and bronchodilator agent, and its metabolic fate.[1] As a tertiary amine, Demelverine is anticipated to undergo significant biotransformation, primarily mediated by hepatic cytochrome P450 (CYP450) enzymes. Understanding its metabolic profile is paramount for elucidating its pharmacokinetic and pharmacodynamic properties, as well as for identifying potentially active or reactive metabolites. This document outlines a multi-faceted approach, commencing with in silico prediction of metabolic pathways, followed by detailed protocols for in vitro metabolic stability assessment in human liver microsomes. Furthermore, it details advanced analytical methodologies, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the robust identification and structural elucidation of putative metabolites. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of pharmaceutical compounds.

Introduction to Demelverine and the Imperative of Metabolic Profiling

Demelverine, chemically known as N-methyl-N-(2-phenylethyl)-benzeneethanamine, is a therapeutic agent with antispasmodic and bronchodilator properties.[1] Its chemical structure, C17H21N, features a tertiary amine moiety, a common pharmacophore susceptible to extensive metabolic modification.[2][3] The biotransformation of xenobiotics is a critical determinant of their therapeutic efficacy and safety profile. Metabolic processes can lead to the formation of metabolites with altered pharmacological activity, from enhanced therapeutic effects to the generation of toxic byproducts. Therefore, a thorough characterization of Demelverine's metabolic pathways is an indispensable component of its preclinical development.

This guide presents a logical and scientifically rigorous workflow for the exploratory investigation of Demelverine's metabolites, from theoretical prediction to experimental verification and structural characterization.

Predicting the Metabolic Landscape: An In Silico Approach

Prior to embarking on extensive laboratory investigations, in silico metabolic prediction tools offer a valuable and cost-effective strategy to hypothesize the likely biotransformation pathways of a drug candidate.[4][5] These computational models leverage vast databases of known metabolic reactions and algorithms that analyze a compound's chemical structure to predict its susceptibility to various enzymatic modifications.[6][7]

For Demelverine, as a tertiary amine, the primary predicted metabolic pathways are N-dealkylation and N-oxidation, catalyzed by CYP450 enzymes.[4]

Predicted Phase I Metabolic Pathways for Demelverine:

-

N-dealkylation: The removal of the methyl group or one of the phenylethyl groups from the tertiary amine.

-

N-oxidation: The formation of a Demelverine N-oxide.

-

Hydroxylation: The addition of a hydroxyl group to the aromatic rings or the aliphatic chains.

The following diagram illustrates the predicted primary metabolic pathways of Demelverine.

Sources

- 1. DEMELVERINE HYDROCHLORIDE [drugs.ncats.io]

- 2. Demelverine [webbook.nist.gov]

- 3. Demelverine | C17H21N | CID 65608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Method Development [comp3d.univie.ac.at]

- 7. academic.oup.com [academic.oup.com]

Preliminary Pharmacological Investigation of Demelverine: A Technical Guide

Topic: Preliminary Investigation of Demelverine Pharmacology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demelverine (N-methyldiphenethylamine) is a musculotropic-neurotropic spasmolytic agent predominantly used to treat smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts.[1] Unlike pure anticholinergics (e.g., Atropine) or pure direct relaxants (e.g., Papaverine), Demelverine exhibits a dual mechanism of action. It combines a direct "papaverine-like" relaxation effect on smooth muscle cells with a secondary, milder anticholinergic (parasympatholytic) component.

This guide outlines the technical framework for the preliminary investigation of Demelverine. It provides a structured approach to validating its pharmacological profile, differentiating its specific mechanisms of action, and establishing baseline safety parameters. The protocols described herein are designed to isolate the neurotropic vs. musculotropic contributions to its efficacy.

Chemical and Physicochemical Profile

Before initiating biological assays, the physicochemical properties of Demelverine must be characterized to ensure proper formulation and stability in experimental media.

| Property | Specification | Relevance to Protocol |

| IUPAC Name | N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine | Target structure verification |

| Molecular Formula | C | Stoichiometry calculations |

| Molar Mass | 239.36 g/mol | Dosage/Molarity preparation |

| Solubility | Lipophilic; soluble in ethanol/DMSO | Requires vehicle control (e.g., <0.1% DMSO) in organ baths |

| pKa | ~9.5 (Amine) | Ionization state at physiological pH (7.4) |

| Appearance | Crystalline powder | Purity verification via HPLC/melting point |

Pharmacodynamics: Mechanism of Action (MoA)

The core pharmacological interest in Demelverine lies in its dual-action pathway .

Primary Mechanism: Direct Musculotropic Action

Demelverine acts directly on the smooth muscle cell, independent of innervation. This "papaverine-like" effect is attributed to:

-

Phosphodiesterase (PDE) Inhibition: Non-selective inhibition of PDE enzymes prevents the hydrolysis of cAMP and cGMP. Elevated cAMP levels activate Protein Kinase A (PKA).[1]

-

MLCK Inactivation: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the Calcium-Calmodulin complex.

-

Calcium Channel Blockade: Potential direct antagonism of L-type voltage-gated calcium channels (VGCC), limiting Ca

influx.

Secondary Mechanism: Neurotropic Action

Demelverine possesses anticholinergic properties, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This blocks the extrinsic parasympathetic drive for contraction, though with lower potency than Atropine.

Signaling Pathway Visualization

The following diagram illustrates the convergent pathways leading to smooth muscle relaxation.

Caption: Figure 1.[2] Dual mechanism of Demelverine: PDE inhibition (primary) and mAChR antagonism.

Experimental Protocols for Validation

To confirm the dual mechanism described above, a researcher must conduct ex vivo organ bath assays. The following protocol is designed to differentiate between neurotropic and musculotropic activity.

Protocol: Ex Vivo Guinea Pig Ileum Assay

Objective: Determine if Demelverine inhibits contractions induced by Acetylcholine (neurotropic check) and Barium Chloride (musculotropic check).

Rationale:

-

Acetylcholine (ACh): Stimulates M3 receptors. Inhibition implies anticholinergic activity.[1]

-

Barium Chloride (BaCl

): Causes direct muscle depolarization independent of receptors. Inhibition implies direct musculotropic activity (papaverine-like).[3]

Workflow Steps:

-

Preparation: Isolate guinea pig ileum segments (2-3 cm) in Tyrode’s solution at 37°C, aerated with carbogen (95% O

, 5% CO -

Equilibration: Apply 1g resting tension; equilibrate for 60 mins, washing every 15 mins.

-

Control Contractions:

-

Generate a cumulative concentration-response curve (CRC) for ACh (

to -

Washout.

-

Generate a CRC for BaCl

(

-

-

Intervention: Incubate tissue with Demelverine (

M or -

Test Contractions: Repeat CRCs for ACh and BaCl

in the presence of Demelverine. -

Analysis: Calculate the

or-

Result A: If Demelverine shifts only the ACh curve, it is purely neurotropic.

-

Result B: If Demelverine shifts both curves, it possesses dual activity (the expected result).

-

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step workflow for differentiating neurotropic vs. musculotropic activity.

Pharmacokinetics and Metabolism

While specific human PK data for Demelverine is less abundant than for modern blockbusters, its profile is inferred from its chemical class and historical usage.

-

Absorption: Rapidly absorbed from the gastrointestinal tract following oral administration.

-

Metabolism: Predominantly hepatic. As a tertiary amine, it likely undergoes N-demethylation and oxidative deamination.

-

Half-Life: Estimated to be short to intermediate (requires frequent dosing in clinical settings, typically 3-4 times daily).

Safety and Toxicology

Preliminary safety assessments rely on established Lethal Dose (LD50) metrics in rodent models.[4] These values provide a therapeutic index baseline for dose-ranging studies.

| Species | Route | LD50 Value | Source |

| Mouse | Oral | 783 mg/kg | [1] |

| Rat | Oral | 227 mg/kg | [1] |

| Rat | Intraperitoneal | 198 mg/kg | [1] |

Toxicological Interpretation: The oral LD50 in rats (227 mg/kg) suggests a moderate safety margin compared to typical therapeutic doses (e.g., 50-100 mg/day in humans). However, the steep drop in LD50 via the intraperitoneal route indicates significant first-pass metabolism or bioavailability hurdles that protect against oral toxicity.

Adverse Effect Profile (Predicted):

-

Anticholinergic:[1][5][6] Dry mouth, tachycardia, urinary retention (mild compared to Atropine).

-

Systemic: Hypotension (due to direct vasodilation/calcium block).

Conclusion

Demelverine represents a classic "hybrid" spasmolytic.[3][7] Its investigation requires a balanced approach that accounts for both receptor-mediated (neurotropic) and intracellular (musculotropic) mechanisms. For drug development professionals, Demelverine serves as a valuable reference compound for designing multi-target antispasmodics that minimize the systemic side effects often seen with pure anticholinergics.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 65608, Demelverine. Retrieved from [Link]

-

Arznei-Telegramm. (2001). Spasmolytikum Spasman. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Implication of Central β2 Adrenergic Receptor for the Development of Novel Drugs Against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Papaverin – Wikipedia [de.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. SPASMOLYTIKUM SPASMAN [arznei-telegramm.com]

Methodological & Application

Application Note: Quantitative Analysis of Demelverine by LC-MS/MS

This Application Note and Protocol guide is designed for researchers and bioanalytical scientists requiring a robust, validated method for the quantification of Demelverine in biological matrices.

Introduction & Scientific Rationale

Demelverine (C₁₇H₂₁N) is a tertiary amine antispasmodic agent used primarily for the treatment of smooth muscle spasms in the gastrointestinal and urogenital tracts. Despite its clinical utility, detailed bioanalytical methodologies for this specific compound are under-represented in open literature compared to analogs like Mebeverine.

The Analytical Challenge

Demelverine presents specific physicochemical challenges that dictate the method design:

-

Lipophilicity (LogP ~4.2): The molecule is highly hydrophobic, requiring high organic strength for elution and making it prone to carry-over in the LC system.

-

Basicity (Tertiary Amine): With a predicted pKa > 9.0, Demelverine is positively charged at physiological and acidic pH. This necessitates an acidic mobile phase to ensure stable ionization (

) and prevent peak tailing caused by silanol interactions. -

Matrix Interference: Its high hydrophobicity means it elutes in the region where plasma phospholipids typically appear. Selective sample preparation is critical to prevent ion suppression.

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate Demelverine from plasma proteins and phospholipids, followed by UHPLC-MS/MS detection in Multiple Reaction Monitoring (MRM) mode.

Method Development Strategy

Internal Standard (IS) Selection[1][2]

-

Gold Standard: Demelverine-d3 or Demelverine-d5 . (Custom synthesis recommended if not commercially available).

-

Alternative: Mebeverine or Verapamil . These share similar structural motifs (lipophilic amines) and retention characteristics but must be chromatographically resolved from the analyte.

-

Note: This protocol assumes the use of Demelverine-d3 to compensate for matrix effects and extraction variability.

Chromatography Optimization

A C18 stationary phase is selected for its ability to retain hydrophobic bases. A charged surface hybrid (CSH) or end-capped column is preferred to minimize secondary interactions with the amine nitrogen.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

-

Precursor Ion: m/z 240.2

. -

Fragmentation: The tertiary amine structure typically fragments via cleavage of the N-C bonds.

-

Primary Product (Quantifier): m/z 91.1 (Tropylium ion, characteristic of benzyl groups).

-

Secondary Product (Qualifier): m/z 148.1 (Loss of benzyl group).

-

Experimental Protocol

Chemicals and Reagents

-

Demelverine Reference Standard: >98% purity.

-

Internal Standard (IS): Demelverine-d3.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).

-

Additives: Formic Acid (FA), Ammonium Formate.[3]

Stock Solution Preparation

-

Master Stock (1.0 mg/mL): Dissolve 10 mg Demelverine in 10 mL Methanol. Store at -20°C.

-

Working Standard Solutions: Serially dilute Master Stock with 50:50 MeOH:Water to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

IS Working Solution: Dilute IS stock to a fixed concentration (e.g., 50 ng/mL) in 50:50 MeOH:Water.

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which is critical for high-throughput hydrophobic drug assays.

Workflow Diagram:

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Demelverine isolation from plasma.

Step-by-Step LLE Protocol:

-

Aliquot 50 µL of plasma into a 2 mL polypropylene tube.

-

Add 10 µL of IS Working Solution.

-

Add 50 µL of 0.1 M NaOH. Rationale: Basifying the sample ensures Demelverine is uncharged (free base), maximizing extraction efficiency into the organic solvent.

-

Add 1.0 mL of MTBE (Methyl tert-butyl ether).

-

Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

-

Evaporate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase (A:B 50:50).

LC-MS/MS Conditions

Liquid Chromatography Parameters:

| Parameter | Setting |

| System | UHPLC (e.g., Agilent 1290, Waters Acquity) |

| Column | Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2-5 µL |

| Mobile Phase A | 0.1% Formic Acid + 2mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

Gradient Profile:

-

0.0 - 0.5 min: 10% B (Hold)

-

0.5 - 3.0 min: 10% -> 95% B (Linear Ramp)

-

3.0 - 4.0 min: 95% B (Wash - Critical for hydrophobic Demelverine)

-

4.0 - 4.1 min: 95% -> 10% B

-

4.1 - 5.5 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (Source):

| Parameter | Setting |

| Source | ESI Positive |

| Spray Voltage | 3500 - 4500 V |

| Gas Temp | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

MRM Transitions (Optimized):

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Demelverine | 240.2 | 91.1 | 30 | 25 | Quantifier |

| Demelverine | 240.2 | 148.1 | 30 | 18 | Qualifier |

| Demelverine-d3 | 243.2 | 91.1 | 30 | 25 | IS Quantifier |

Note: Exact Collision Energy (CE) and Cone Voltage must be tuned on the specific instrument used.

Method Validation (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).

-

Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time of Demelverine.

-

Linearity:

using a weighted ( -

Accuracy & Precision:

-

Intra-run & Inter-run CV% should be

(20% for LLOQ). -

Accuracy within

of nominal (20% for LLOQ).

-

-

Matrix Effect: Compare response of post-extraction spiked samples vs. neat solution. Value should be

. -

Recovery: Compare extraction yield of pre-extraction spiked samples vs. post-extraction spiked samples.

Troubleshooting & Optimization

-

Issue: Peak Tailing.

-

Cause: Interaction between the tertiary amine and residual silanols on the column.

-

Fix: Increase buffer concentration (Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column technology.

-

-

Issue: Low Sensitivity.

-

Cause: Poor extraction efficiency.

-

Fix: Ensure pH during LLE is >10. Demelverine must be in free-base form to partition into MTBE.

-

-

Issue: High Carryover.

-

Cause: Lipophilic drug sticking to injector needle/valve.

-

Fix: Use a strong needle wash (e.g., ACN:IPA:Acetone:Water 40:40:10:10).

-

References

-

FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

PubChem. (n.d.).[4][5][6] Demelverine (Compound CID 65608).[4][6] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

-

Svetlana Appolonova et al. (2017).[7] HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. (Cited as methodological proxy for lipophilic antispasmodics). [Link]

Sources

- 1. Liquid chromatography/tandem mass spectrometry method for the quantification of deserpidine in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches [mdpi.com]

- 4. Demelverine Hydrochloride | C17H22ClN | CID 12598088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Demelverine | C17H21N | CID 65608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Stability-Indicating HPLC Method for the Quantification of Demelverine

Abstract

This document outlines a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demelverine, an antispasmodic agent. The method is designed for use in quality control, stability studies, and pharmaceutical formulation development. The protocol is grounded in established chromatographic principles and adheres to international validation standards, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Demelverine, chemically known as N-methyl-N-(2-phenylethyl)-benzeneethanamine, is an antispasmodic and bronchodilator agent.[1] Its accurate quantification is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2][3][4]

The development of this method is underpinned by the physicochemical properties of the Demelverine molecule. With a molecular formula of C₁₇H₂₁N and a molecular weight of 239.35 g/mol , it possesses a tertiary amine group, rendering it a basic compound.[5] Its calculated XLogP3 of 4.2 indicates a high degree of lipophilicity, making it well-suited for reversed-phase (RP) chromatography.[5]

The selected reversed-phase approach utilizes a non-polar stationary phase (C18) and a polar mobile phase. This combination ensures effective retention and separation of the non-polar Demelverine molecule from polar impurities.[5] To ensure consistent peak shape and retention time for the basic analyte, the mobile phase pH is controlled with a phosphate buffer. By maintaining the pH below the pKa of the tertiary amine, the molecule remains in a consistent, protonated state, preventing peak tailing and improving reproducibility.[2][5]

Proposed HPLC Method Parameters

While a specific validated method for Demelverine is not widely published, the following conditions are proposed, based on established methods for structurally similar compounds and general principles of method development.[6] These parameters serve as a robust starting point for method validation in a laboratory setting.

Table 1: Proposed Chromatographic Conditions

| Parameter | Proposed Condition |

| HPLC System | Isocratic HPLC with UV Detector |

| Column | Symmetry C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | Ambient (approx. 25 °C) |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Rationale for Detection Wavelength: The proposed wavelength of 220 nm is selected as a practical starting point for detecting the phenyl moieties within the Demelverine structure.[6] It is strongly recommended that users perform a UV scan of a Demelverine standard in the mobile phase to determine the precise absorption maximum (λmax) and optimize the detector wavelength for maximum sensitivity.

Experimental Protocols

The following section provides step-by-step protocols for solution preparation and the analytical procedure. Adherence to good laboratory practices, including the use of HPLC-grade solvents and calibrated equipment, is essential.

Reagent and Solution Preparation

-

Preparation of Phosphate Buffer (pH 3.5):

-

Accurately weigh 7.0 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and transfer it to a 1000 mL volumetric flask.

-

Add approximately 900 mL of HPLC-grade water and sonicate until fully dissolved.

-

Allow the solution to equilibrate to room temperature.

-

Adjust the pH to 3.5 using orthophosphoric acid (H₃PO₄).

-

Add HPLC-grade water to the 1000 mL mark and mix thoroughly.

-

Filter the buffer through a 0.45 µm membrane filter before use.[6]

-

-

Preparation of Mobile Phase:

-

In a suitable container, carefully mix 300 mL of the prepared Phosphate Buffer (pH 3.5) with 700 mL of HPLC-grade Acetonitrile.

-

Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[6]

-

-

Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of Demelverine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to cool to ambient temperature.

-

Make up the volume to the 100 mL mark with the mobile phase and mix thoroughly.

-

-

Preparation of Sample Solution (e.g., from a tablet formulation):

-

Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Demelverine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to facilitate complete extraction of the active ingredient.

-

Allow the solution to cool to ambient temperature.

-

Make up the volume to the 100 mL mark with the mobile phase and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients before injection.

-

HPLC System Setup and Analysis Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is crucial for obtaining reliable results.

Caption: Workflow for Demelverine HPLC Analysis.

Analytical Procedure:

-

System Equilibration: Purge the HPLC system with the mobile phase and then allow it to circulate at the set flow rate (0.6 mL/min) until a stable baseline is achieved.

-

Blank Injection: Inject 20 µL of the mobile phase (blank) to ensure no interfering peaks are present at the retention time of Demelverine.

-

System Suitability Test (SST): Inject the standard solution (e.g., 30 µg/mL) in replicate (n=5 or 6). The system is deemed suitable for analysis if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%.

-

Sample Analysis: Inject the prepared sample solutions.

-

Quantification: The concentration of Demelverine in the samples is determined by comparing the peak area of the analyte with the peak area of the external standard.

Method Validation and Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] Validation provides objective evidence that the method is reliable, reproducible, and accurate.

Key Validation Parameters

The core parameters to be assessed include specificity, linearity, accuracy, precision, and robustness.

Caption: Core Parameters for HPLC Method Validation.

-

Specificity: This is demonstrated by the ability of the method to resolve the Demelverine peak from any potential interferences, such as excipients, impurities, or degradation products. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are essential to prove the stability-indicating nature of the method.

-

Linearity: The method's ability to produce results proportional to the concentration of the analyte.

Table 2: Representative Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150250 |

| 20 | 301500 |

| 30 | 452300 |

| 40 | 603100 |

| 50 | 754500 |

| Correlation Coefficient (r²) | > 0.999 |

-

Accuracy: Assessed by performing recovery studies on a placebo spiked with known amounts of Demelverine at different concentration levels (e.g., 80%, 100%, and 120%).

Table 3: Representative Accuracy (Recovery) Data

| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 24 | 23.8 | 99.2% |

| 100% | 30 | 30.2 | 100.7% |

| 120% | 36 | 35.8 | 99.4% |

| Average Recovery | 99.8% |

-

Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The acceptance criterion is typically an RSD of ≤ 2.0%.

Table 4: Representative Precision Data (n=6 at 30 µg/mL)

| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |

| Peak Area | 0.8% | 1.2% |

| Retention Time | 0.3% | 0.5% |

Conclusion

The proposed HPLC method provides a comprehensive and scientifically sound framework for the quantitative determination of Demelverine. By leveraging a reversed-phase C18 column with a buffered mobile phase and UV detection at 220 nm, this protocol is optimized for the physicochemical properties of the analyte. The detailed steps for reagent preparation, system operation, and a clear validation strategy grounded in ICH guidelines ensure that this application note is a valuable resource for any analytical laboratory involved in the quality assessment of Demelverine.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65608, Demelverine. Retrieved March 7, 2026, from [Link].

-

Inxight Drugs. DEMELVERINE HYDROCHLORIDE. Retrieved March 7, 2026, from [Link].

-

U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved March 7, 2026, from [Link].

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 7, 2026, from [Link].

-

European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 7, 2026, from [Link].

-

Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved March 7, 2026, from [Link].

-

International Council for Harmonisation. Quality Guidelines. Retrieved March 7, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12598088, Demelverine Hydrochloride. Retrieved March 7, 2026, from [Link].

-

Global Substance Registration System. DEMELVERINE HYDROCHLORIDE. Retrieved March 7, 2026, from [Link].

-

National Institute of Standards and Technology. Demelverine. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link].

-

PharmaCores (2025). HPLC Method development: an overview. Retrieved March 7, 2026, from [Link].

-

Asian Journal of Pharmaceutical Research (2018). Steps involved in HPLC Method Development. Retrieved March 7, 2026, from [Link].

-

Pharma's Almanac (2024). Navigating HPLC Method Development: Tips for Success. Retrieved March 7, 2026, from [Link].

-

That's Nice (2024). Navigating HPLC Method Development: Tips for Success. Retrieved March 7, 2026, from [Link].

- Souri, E., Aghdami, A. N., & Adib, N. (2012). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 7(5), 785.

-

International Journal of Pharma and Bio Sciences (2018). STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF DROTAVERINE HYDROCHLORIDE IN BULK AND ITS FORMULATION. Retrieved March 7, 2026, from [Link].

-

International Journal of Trend in Scientific Research and Development (2021). Stability Indicating HPLC Method Development – A Review. Retrieved March 7, 2026, from [Link].

-

Quest Journals (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved March 7, 2026, from [Link].

-

SciSpace (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved March 7, 2026, from [Link].

Sources

- 1. Demelverine Hydrochloride | C17H22ClN | CID 12598088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Demelverine | C17H21N | CID 65608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Demelverine [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. PubChemLite - Demelverine (C17H21N) [pubchemlite.lcsb.uni.lu]

Application Note: A Protocol for the Preparation and Handling of Demelverine-d10 Hydrochloride Standard Solutions for Quantitative Analysis

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of primary stock and working standard solutions of Demelverine-d10 Hydrochloride. Demelverine is an antispasmodic and bronchodilator agent[1]. Its deuterated isotopologue, Demelverine-d10 Hydrochloride, serves as an ideal internal standard for isotope dilution mass spectrometry, a critical technique in bioanalytical and pharmaceutical research for ensuring precision and accuracy. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed methodologies, the scientific rationale behind key steps, and essential safety protocols. Adherence to these guidelines will ensure the generation of reliable, reproducible, and accurate quantitative data.

Scientific Principles & Rationale

The Critical Role of Deuterated Internal Standards in Mass Spectrometry

Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to several sources of variability that can compromise data integrity.[2] These challenges include:

-

Matrix Effects: Co-eluting components from complex biological samples (e.g., plasma, urine) can interfere with the ionization of the target analyte, causing signal suppression or enhancement.[2]

-

Sample Preparation Inconsistencies: Analyte recovery can vary between samples during multi-step extraction processes.[2]

-

Instrumental Drift: Minor fluctuations in instrument performance over an analytical run can introduce errors.[2]

To correct for these variables, a stable isotope-labeled internal standard (SIL-IS), such as Demelverine-d10 HCl, is employed.[3] A SIL-IS is chemically identical to the analyte but has a slightly higher molecular weight due to the substitution of hydrogen atoms with deuterium.[4][5] Because it behaves almost identically to the analyte during sample extraction, chromatography, and ionization, any experimental variation affects both the analyte and the internal standard to the same degree.[2][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration, ensuring highly accurate and precise quantification.[2]

Physicochemical Properties: Demelverine-d10 Hydrochloride

-

Chemical Name: N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine-d10;hydrochloride

-

CAS Number: 1285975-65-6[6]

-

Molecular Formula: C₁₇H₁₁D₁₀N·HCl

-

Molecular Weight: ~285.88 g/mol (Calculated based on isotopic composition) (Non-deuterated MW: ~275.82 g/mol [7])

-

Purity: For use as an analytical standard, both chemical purity (>99%) and isotopic enrichment (≥98%) should be high and confirmed by the Certificate of Analysis (CoA).[4]

Safety, Handling, and Storage

Before any procedure, it is mandatory to read and understand the Safety Data Sheet (SDS) for Demelverine-d10 Hydrochloride and all solvents used.[8][9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for general chemical handling), and safety goggles with side shields.[9][10]

-

Engineering Controls: Handle the solid (powder) form of Demelverine-d10 HCl in a certified chemical fume hood to prevent inhalation of fine particulates.[8][9] Ensure the workspace is well-ventilated when working with solvents.

-

Handling: Avoid all direct contact with the chemical. Use designated spatulas and weighing papers. Always add acid to water, never the reverse, though this specific protocol does not involve strong acid dilutions.[8] After handling, wash hands thoroughly, even if gloves were worn.[8]

-

Storage (Solid Standard): Store the neat compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place as specified by the manufacturer, often at -20°C.[11][12]

-

Storage (Solutions): Stock solutions should be stored in tightly sealed, labeled amber glass vials at -20°C or below to minimize solvent evaporation and prevent photodegradation.[11] Aqueous solutions are generally not recommended for long-term storage.[12]

Materials and Apparatus

-

Demelverine-d10 Hydrochloride (analytical standard grade)

-

HPLC-grade or MS-grade Methanol (MeOH)

-

Deionized Water (Type I)

-

Analytical Balance (4-5 decimal places)

-

Class A Volumetric Flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated Micropipettes (various ranges)

-

Sterile, disposable pipette tips

-

Amber glass autosampler vials with caps

-

Vortex mixer

-

Sonicator

Experimental Protocol: Preparation of Primary Stock Solution

This protocol details the preparation of a 1.0 mg/mL Primary Stock Solution . The fundamental steps involve accurate weighing, quantitative transfer, and precise dilution.[11][13]

Step 4.1: Equilibration and Weighing

-

Remove the sealed container of Demelverine-d10 HCl from cold storage and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes.

-

Causality: This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which would lead to an inaccurate weight measurement.

-

-

In a chemical fume hood, accurately weigh approximately 1.0 mg of the standard onto a weighing paper using an analytical balance. Record the exact weight to the highest precision available (e.g., 1.04 mg).

Step 4.2: Dissolution and Quantitative Transfer

-

Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.

-

Using a small volume of methanol, rinse the weighing paper to ensure all residual powder is transferred into the flask. This is known as quantitative transfer and is critical for accuracy.[13]

-

Add methanol to the flask until it is approximately half-full.

-

Cap the flask and gently swirl or sonicate for 2-5 minutes until the solid is completely dissolved. Visually inspect against a light source to confirm no particulates remain.

-

Causality: Methanol is selected as a common, volatile organic solvent compatible with reverse-phase chromatography and electrospray ionization. It readily dissolves many organic molecules like Demelverine.

-

Step 4.3: Final Dilution and Homogenization

-

Once dissolved, carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[11]

-

Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[11]

-

Causality: Inadequate mixing is a common source of error, leading to inconsistent concentrations in aliquots drawn from the stock.

-

Step 4.4: Calculation, Labeling, and Storage

-

Calculate the precise concentration based on the actual weight. For example, if 1.04 mg was weighed and dissolved in 1.0 mL, the concentration is 1.04 mg/mL.

-

Transfer the stock solution to a clearly labeled amber glass vial.

-

The label must include:

-

Store the primary stock solution at -20°C. It is recommended to prepare fresh stock solutions periodically, depending on the stability of the compound.

Experimental Protocol: Preparation of Working Standard Solutions

Working solutions are prepared by serially diluting the primary stock solution.[14] This process is fundamental for creating calibration curves or for spiking into samples at a consistent concentration.[13][15]

Workflow for Serial Dilution

The following diagram illustrates a typical workflow for preparing an intermediate stock and a final set of working solutions.

Sources

- 1. DEMELVERINE HYDROCHLORIDE [drugs.ncats.io]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. gz-supplies.com [gz-supplies.com]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 11. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. scienceready.com.au [scienceready.com.au]

- 14. Making standard solutions | Environmental Measurements Facility [sdssemf.stanford.edu]

- 15. spectroscopyonline.com [spectroscopyonline.com]

Application of Demelverine-d10 in bioanalytical assays.

Abstract

This application note details a robust, self-validating LC-MS/MS protocol for the quantification of Demelverine (N-methyldiphenethylamine) in biological matrices. By utilizing Demelverine-d10 as a structural analogue Internal Standard (SIL-IS), this method effectively nullifies matrix-induced ionization suppression and compensates for extraction variability. The protocol is designed for high-throughput pharmacokinetic (PK) and therapeutic drug monitoring (TDM) environments, ensuring compliance with FDA and EMA bioanalytical guidelines.

Introduction & Scientific Rationale

Demelverine is a tertiary amine antispasmodic agent acting on smooth muscle.[1] Due to its basic lipophilic nature (

-

Adsorption: High affinity for glass and plastic surfaces.

-

Phospholipid Matrix Effects: Co-eluting phospholipids in plasma often suppress the ionization of hydrophobic amines in ESI+ mode.

Why Demelverine-d10? While generic internal standards (e.g., Diphenhydramine) can correct for injection volume, they fail to track matrix effects accurately because they do not co-elute with the analyte. Demelverine-d10 (deuterated on both phenyl rings) is the "Gold Standard" because:

-

Co-elution: It shares the exact retention time as the analyte, experiencing the exact same ionization environment at the ESI source.

-

Extraction Efficiency: It mimics the physicochemical partitioning of Demelverine during Liquid-Liquid Extraction (LLE).

Chemical Specifications

| Compound | Structure Description | Molecular Formula | Monoisotopic Mass (Free Base) | Precursor Ion |

| Demelverine | N-methyl-bis(2-phenylethyl)amine | 239.17 Da | 240.2 | |

| Demelverine-d10 | N-methyl-bis(2-phenylethyl-d5)amine | 249.23 Da | 250.3 |

Note: The d10 labeling occurs on the two phenyl rings (5 deuterium atoms per ring), ensuring the label is in a metabolically stable position, preventing Hydrogen-Deuterium Exchange (HDX).

Experimental Protocol

Reagents & Materials[2]

-

Analyte: Demelverine HCl (Purity >99%).

-

IS: Demelverine-d10 HCl (Isotopic Purity >98%).

-

Matrix: Drug-free Human Plasma (

EDTA). -

Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane:Ethyl Acetate (80:20).

-

LC Solvents: LC-MS grade Methanol, Water, Formic Acid.

Stock Solution Preparation

-

Master Stock (1 mg/mL): Dissolve Demelverine and Demelverine-d10 in Methanol. Store at -20°C.

-

Working IS Solution: Dilute Demelverine-d10 to 50 ng/mL in 50% Methanol. This concentration ensures the IS signal is consistently 10-20x higher than the LLOQ noise.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Protein Precipitation (PPT) to remove phospholipids, which are the primary cause of ion suppression for lipophilic amines.

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Working IS Solution (Demelverine-d10). Vortex 10s.

-

Alkalinization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide.

-

Science: Adjusts pH > pKa (~9.5) to ensure Demelverine is uncharged (free base), maximizing extraction into the organic layer.

-

-

Extraction: Add 1.0 mL MTBE. Shake/Vortex vigorously for 10 mins.

-

Phase Separation: Centrifuge at 4,000 x g for 5 mins at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

-

Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 200 µL Mobile Phase (60:40 Water:MeOH + 0.1% FA).

LC-MS/MS Conditions

Chromatography (LC)

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient:

-

0.0 - 0.5 min: 10% B (Load)

-

0.5 - 3.0 min: 10% -> 90% B (Elute)

-

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90% -> 10% B (Re-equilibrate)

-

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (MS)

-

Source: ESI Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| Demelverine | 240.2 | 105.1 | 25 | Quantifier (Phenylethyl cation) |

| Demelverine | 240.2 | 91.1 | 35 | Qualifier (Tropylium ion) |

| Demelverine-d10 | 250.3 | 110.1 | 25 | IS Quantifier (d5-Phenylethyl) |

Workflow Visualization

Figure 1: Step-by-step sample preparation and analysis workflow emphasizing the critical alkalinization step for tertiary amines.

Validation Strategy (FDA/EMA Compliant)

To ensure the method is trustworthy, the following validation parameters must be assessed.

Linearity & Sensitivity

-

Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

-

Weighting:

linear regression. -

Acceptance:

.

Matrix Effect Assessment (The Critical Step)